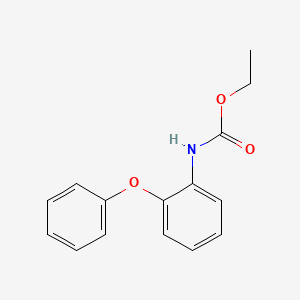
ethyl (2-phenoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-phenoxyphenyl)carbamate, also known as EPPC, is a carbamate insecticide that has been widely used in agriculture and public health programs. It was first synthesized in the 1950s as a replacement for DDT, which was banned due to its harmful effects on the environment and human health. EPPC has been found to be effective against a wide range of insect pests and has a relatively low toxicity to mammals, making it a popular choice for pest control.
Mécanisme D'action
Ethyl (2-phenoxyphenyl)carbamate acts as an insecticide by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes paralysis and death of the insect.
Biochemical and Physiological Effects
ethyl (2-phenoxyphenyl)carbamate has been found to have a low toxicity to mammals, including humans. However, it can cause irritation to the eyes, skin, and respiratory tract if ingested or inhaled. Ingestion of large amounts of ethyl (2-phenoxyphenyl)carbamate can lead to nausea, vomiting, diarrhea, and abdominal pain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2-phenoxyphenyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity to mammals, and is effective against a wide range of insect pests. However, ethyl (2-phenoxyphenyl)carbamate has some limitations, including its potential to cause irritation to the eyes, skin, and respiratory tract, and its potential to accumulate in the environment and cause harm to non-target organisms.
Orientations Futures
There are several areas of future research that could be explored regarding ethyl (2-phenoxyphenyl)carbamate. One area is the development of more effective and environmentally friendly insecticides that can replace ethyl (2-phenoxyphenyl)carbamate and other carbamate insecticides. Another area is the study of the potential health effects of ethyl (2-phenoxyphenyl)carbamate exposure on humans and other mammals. Additionally, research could be conducted on the potential use of ethyl (2-phenoxyphenyl)carbamate in the control of other pests, such as ticks and bed bugs. Finally, studies could be conducted to determine the potential for ethyl (2-phenoxyphenyl)carbamate to accumulate in the environment and cause harm to non-target organisms.
Méthodes De Synthèse
Ethyl (2-phenoxyphenyl)carbamate can be synthesized through a variety of methods, including reaction of phenoxybenzene with ethyl chloroformate and ammonium hydroxide, or reaction of phenoxybenzene with ethyl isocyanate in the presence of a catalyst. The synthesis process is relatively simple and can be carried out on a large scale, making it a cost-effective option for commercial production.
Applications De Recherche Scientifique
Ethyl (2-phenoxyphenyl)carbamate has been extensively studied for its insecticidal properties and its potential use in pest management programs. It has been found to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. ethyl (2-phenoxyphenyl)carbamate has also been used in the control of agricultural pests such as aphids, thrips, and mites.
Propriétés
IUPAC Name |
ethyl N-(2-phenoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)16-13-10-6-7-11-14(13)19-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFDEGIJINKRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-phenoxyphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)
![2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B6138884.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6138888.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)
![[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6138909.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6138919.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-isobutyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B6138933.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6138938.png)